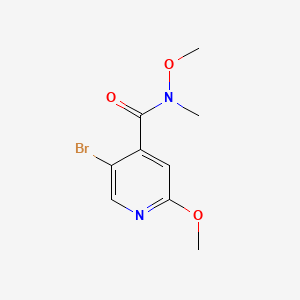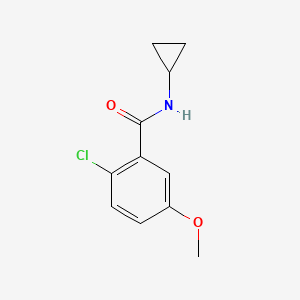![molecular formula C20H23ClN2O3S B14756732 1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride CAS No. 7249-48-1](/img/structure/B14756732.png)
1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)sulfanylmethyl]piperidine and 4-nitrobenzoyl chloride are two distinct chemical compounds. The former is a piperidine derivative, while the latter is an acyl chloride. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis . 4-nitrobenzoyl chloride is commonly used as a reagent in organic synthesis, particularly in the preparation of various esters and amides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(4-Methylphenyl)sulfanylmethyl]piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
4-nitrobenzoyl chloride is prepared by the nitration of benzoyl chloride using a mixture of concentrated sulfuric acid and nitric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 1-[(4-Methylphenyl)sulfanylmethyl]piperidine involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . Similarly, 4-nitrobenzoyl chloride is produced in bulk using industrial nitration reactors with stringent safety measures to handle the exothermic nature of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methylphenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
4-nitrobenzoyl chloride primarily undergoes:
Acylation: It reacts with alcohols and amines to form esters and amides, respectively.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various nucleophiles like amines, alcohols.
Acylation: Alcohols, amines, pyridine as a base.
Reduction: Iron, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Functionalized piperidine derivatives.
Acylation: Esters, amides.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)sulfanylmethyl]piperidine is used in medicinal chemistry for the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting the central nervous system . It is also used in the synthesis of various organic compounds with potential biological activity .
4-nitrobenzoyl chloride is widely used in organic synthesis as a reagent for the preparation of esters and amides . It is also used in the synthesis of dyes, pigments, and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets in the central nervous system, potentially modulating neurotransmitter activity . The exact pathways and targets are still under investigation.
4-nitrobenzoyl chloride acts as an acylating agent, reacting with nucleophiles to form esters and amides. The nitro group can also participate in redox reactions, influencing the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Piperine, Evodiamine, Matrine, Berberine, Tetrandine.
Acyl Chlorides: Benzoyl chloride, acetyl chloride, propionyl chloride.
Uniqueness
1-[(4-Methylphenyl)sulfanylmethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . 4-nitrobenzoyl chloride is unique for its combination of a nitro group and an acyl chloride functional group, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
7249-48-1 |
|---|---|
Molekularformel |
C20H23ClN2O3S |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)sulfanylmethyl]piperidine;4-nitrobenzoyl chloride |
InChI |
InChI=1S/C13H19NS.C7H4ClNO3/c1-12-5-7-13(8-6-12)15-11-14-9-3-2-4-10-14;8-7(10)5-1-3-6(4-2-5)9(11)12/h5-8H,2-4,9-11H2,1H3;1-4H |
InChI-Schlüssel |
FJHZCTHZJUERHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCN2CCCCC2.C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


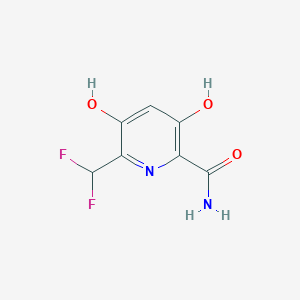
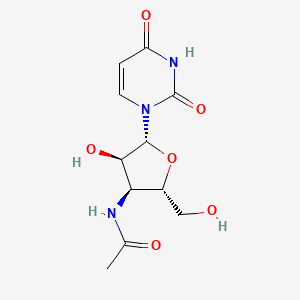
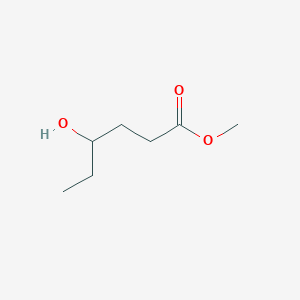

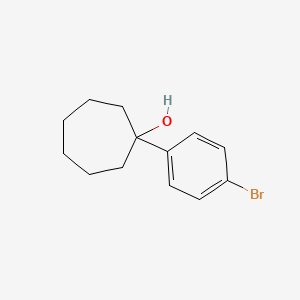
![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
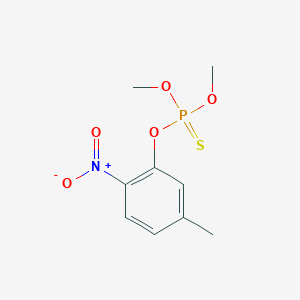
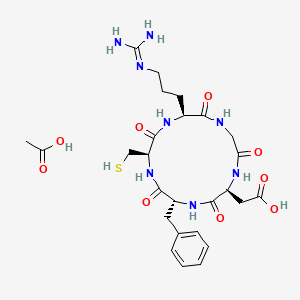
![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)

